molecular formula C8H10N2 B1197369 5,6,7,8-Tétrahydroquinazoline CAS No. 5632-33-7

5,6,7,8-Tétrahydroquinazoline

Numéro de catalogue: B1197369
Numéro CAS: 5632-33-7
Poids moléculaire: 134.18 g/mol
Clé InChI: SMSHIXOEBWOYJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydroquinazoline, also known as 5,6,7,8-Tetrahydroquinazoline, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antituberculeux

Les dérivés de la 5,6,7,8-tétrahydroquinazoline se sont révélés prometteurs comme agents antituberculeux potentiels. Les études de docking moléculaire indiquent que ces composés présentent une forte affinité de liaison pour les enzymes essentielles de Mycobacterium tuberculosis, telles que la dihydrofolate réductase (DHFR), la pantothénate kinase (Mt PanK) et l'oxydoréductase contenant du FAD DprE1 (Mt DprE1). Ces enzymes sont cruciales pour la survie et la virulence de la bactérie de la tuberculose, ce qui en fait d'excellentes cibles pour le développement de nouveaux médicaments, en particulier contre les souches multirésistantes {svg_1}.

Recherche antidiabétique

La synthèse de nouveaux dérivés de la this compound a conduit à la découverte de composés présentant une forte activité d'inhibition contre la β-glucosidase. Cette enzyme joue un rôle important dans la digestion des glucides et le métabolisme du glucose, et ses inhibiteurs sont considérés comme des agents thérapeutiques potentiels pour le traitement du diabète. L'échafaudage de la tétrahydroquinazoline offre une nouvelle voie pour la conception de médicaments antidiabétiques {svg_2}.

Thérapeutique du cancer

Les dérivés de la quinazoline, y compris ceux de la this compound, sont connus pour posséder des propriétés anticancéreuses. Ils ont été utilisés dans la synthèse de diverses molécules pharmacologiquement actives qui présentent un large éventail d'activités biologiques. Certains dérivés ont été approuvés comme médicaments pour le traitement des cancers du poumon et du pancréas, soulignant l'importance de ce composé dans la recherche sur le cancer {svg_3}.

Applications antibactériennes et antifongiques

En raison de leur ensemble diversifié d'activités biologiques, les quinazolinones et les quinazolines, telles que la this compound, ont été largement étudiées pour leurs propriétés antibactériennes et antifongiques. L'émergence de souches bactériennes résistantes aux médicaments a accru le besoin de nouveaux antibiotiques, et les dérivés de la quinazoline ont montré des résultats prometteurs dans ce domaine {svg_4}.

Traitements des troubles neurologiques

Les dérivés de la quinazoline ont montré une activité significative dans le traitement de divers troubles neurologiques. Ils ont été utilisés comme sédatifs hypnotiques, antipsychotiques, anticonvulsivants et agents antiparkinsonniens. La polyvalence structurelle de la this compound permet la synthèse de composés qui peuvent interagir avec les voies neurologiques, offrant des traitements potentiels pour ces affections {svg_5}.

Effets anti-inflammatoires et analgésiques

Les effets anti-inflammatoires et analgésiques des dérivés de la quinazoline en font des éléments précieux dans le développement de nouveaux médicaments pour la gestion de la douleur et de l'inflammation. La recherche sur la this compound a contribué à comprendre comment ces composés peuvent être modifiés pour améliorer leur efficacité et réduire les effets secondaires dans le traitement de ces affections {svg_6}.

Orientations Futures

Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .

Analyse Biochimique

Biochemical Properties

5,6,7,8-Tetrahydroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, molecular docking studies have shown that 5,6,7,8-Tetrahydroquinazoline exhibits high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions suggest that 5,6,7,8-Tetrahydroquinazoline could be a potential inhibitor of these enzymes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroquinazoline derivatives have demonstrated antitubercular activity by inhibiting essential enzymes in Mycobacterium tuberculosis . . These effects highlight the compound’s ability to modulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 5,6,7,8-Tetrahydroquinazoline involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways. For instance, the high binding affinity of 5,6,7,8-Tetrahydroquinazoline towards dihydrofolate reductase and pantothenate kinase suggests that it can effectively inhibit these enzymes, leading to a reduction in folate and coenzyme A synthesis . These interactions result in significant changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitubercular and antidiabetic activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of 5,6,7,8-Tetrahydroquinazoline could potentially lead to cytotoxicity in certain cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydrofolate reductase and pantothenate kinase affects the synthesis of folate and coenzyme A, respectively . These interactions can lead to alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism. The detailed metabolic pathways involving 5,6,7,8-Tetrahydroquinazoline are still being elucidated, but its role in key biochemical processes is evident.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazoline is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The precise localization of 5,6,7,8-Tetrahydroquinazoline can influence its interactions with target enzymes and proteins, thereby modulating its biological effects.

Propriétés

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline
Customer
Q & A

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

    • Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
    • Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
    • Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
    • Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.